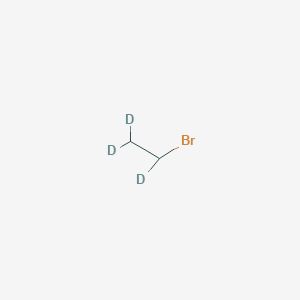

Bromoethane-1,2,2-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H5Br |

|---|---|

Molecular Weight |

111.98 g/mol |

IUPAC Name |

1-bromo-1,2,2-trideuterioethane |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D |

InChI Key |

RDHPKYGYEGBMSE-FUDHJZNOSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])Br |

Canonical SMILES |

CCBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Applications of Bromoethane-1,2,2-d3 in Organic Synthesis and Mechanistic Profiling

The following technical guide details the applications, mechanistic utility, and synthetic protocols for Bromoethane-1,2,2-d3 (CAS: 23705-69-3).[1]

Executive Summary

This compound (

Chemical Profile & Structural Specifications[1][2][3][4][5][6]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 23705-69-3 |

| Chemical Formula | |

| Structure | |

| Molecular Weight | ~111.98 g/mol |

| Isotopic Purity | Typically |

| Boiling Point | 37–40 °C (Similar to non-deuterated EtBr) |

| Density | ~1.46 g/mL |

| Chirality | Chiral center at C1 ( |

Structural Significance

The 1,2,2-d3 substitution pattern breaks the symmetry of the ethyl group.

-

-Carbon (

-

-Carbon (

Core Application: Mechanistic Probes in Elimination Reactions

The primary application of this compound is as a mechanistic probe to determine the stereochemistry (syn vs. anti) of elimination reactions.

Probing E2 Elimination Geometry

In a base-promoted dehydrohalogenation (E2 reaction), the base removes a

Using this compound (

-

Scenario A (Anti-Elimination): If the conformation places a

-D anti to the leaving Br, a D is removed. -

Scenario B (Syn-Elimination): If the conformation places a

-H anti to the Br (or if syn-elimination occurs), the H is removed.

The resulting product ratio (Ethylene-d3 vs. Ethylene-d2H) and the Primary Kinetic Isotope Effect (KIE) provide definitive proof of the transition state geometry.

Visualization of Mechanistic Pathways

Figure 1: Mechanistic divergence in the E2 elimination of this compound. The ratio of Product A to Product B reveals the stereochemical preference of the reaction.

Synthetic Application: Deuterium Switch & Metabolic Stability

In drug discovery, "Deuterium Switching" involves replacing specific hydrogen atoms with deuterium to improve metabolic stability without altering potency. This compound is used to install a partially deuterated ethyl group .

Why use 1,2,2-d3 over d5?

While the fully deuterated ethyl group (

-

Metabolic Shifting: Researchers want to block

-oxidation (via CYP450) but allow -

NMR Tracer Studies: The residual protons in the 1,2,2-d3 group (

) provide specific NMR handles (

Protocol: Ethylation of a Phenolic Pharmacophore

This protocol describes the synthesis of a deuterated ethyl ether using this compound.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: this compound (1.2 equiv) [CAS: 23705-69-3][1][4][5]

-

Base: Cesium Carbonate (

, 2.0 equiv) -

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Phenol derivative (1.0 mmol) in anhydrous DMF (3.0 mL).

-

Deprotonation: Add

(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: via syringe, add this compound (1.2 mmol) dropwise. Note: Bromoethane is volatile (bp 38°C); use a chilled syringe if necessary.

-

Reaction: Seal the vessel and heat to 60°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x). Dry over

and concentrate. -

Purification: Flash column chromatography.

Result: The product will possess a

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting this compound in a synthesis campaign.

Figure 2: Decision logic for integrating this compound into drug development workflows.

Safety & Handling

-

Volatility: this compound has a low boiling point (~38°C). Store in a refrigerator (2–8°C) and handle in a fume hood.

-

Toxicity: Like standard alkyl bromides, it is an alkylating agent and potential carcinogen. Double-gloving and respiratory protection are mandatory.

-

Controlled Substance: In some jurisdictions, deuterated compounds may require specific end-user declarations.[3]

References

-

LGC Standards. (2024). This compound Product Sheet. Retrieved from

-

Sigma-Aldrich. (2024). Isotopes for Research: Bromoethane-d3 and analogs. Retrieved from

-

ChemicalBook. (2024). This compound Properties and CAS 23705-69-3.[1][4][5] Retrieved from

-

GuideChem. (2024). 1-Bromoethane-1,2,2-d3 Structure and Suppliers. Retrieved from

- Gawley, R. E. (1999). Stereochemistry of the E2 Elimination Reaction. Journal of Organic Chemistry.

Sources

Technical Guide: Safety & Handling of Deuterated Alkyl Halides

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Deuterated Alkyl Halides Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, DMPK Researchers, and Lab Safety Officers.

Executive Summary: The Dual-Hazard Framework

Deuterated alkyl halides (e.g., Methyl Iodide-d3, Chloroform-d) represent a unique intersection of high acute toxicity and high economic value . While their regulatory Safety Data Sheets (SDS) largely mirror their non-deuterated analogs (protio-compounds), the operational reality requires a stricter "Dual-Hazard" approach:

-

Biological Hazard: They are potent alkylating agents and suspected carcinogens. The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect), which can theoretically delay metabolic clearance, potentially prolonging systemic exposure in accidental ingestion/inhalation scenarios.

-

Chemical Integrity Hazard: These reagents are highly susceptible to isotopic dilution (H/D exchange) via atmospheric moisture and degradation via photolysis (homolytic cleavage), necessitating handling protocols far exceeding standard solvent procedures.

Hazard Identification & Toxicology

Unlike standard solvents, deuterated alkyl halides are often used as reagents (e.g., methylation) or NMR solvents. The primary risk is DNA Alkylation .

2.1 Comparative Hazard Table

| Property | Methyl Iodide-d3 (CD₃I) | Chloroform-d (CDCl₃) | Dichloromethane-d2 (CD₂Cl₂) |

| CAS Number | 865-50-9 | 865-49-6 | 1665-00-5 |

| GHS Classification | Acute Tox. 3 (Inhal/Oral), Carcinogen 2 | Acute Tox. 4 (Oral), Carcinogen 2 | Carcinogen 2, Acute Tox. 4 |

| Target Organs | CNS, Respiratory System, Kidney | CNS, Liver, Kidney | CNS, Liver |

| Volatility (BP) | 42°C (High Risk) | 61°C (Moderate Risk) | 40°C (High Risk) |

| Specific Hazard | Potent Methylator (Vesicant) | Phosgene formation (if unstabilized) | CO formation (metabolic) |

| Transport (UN) | UN 2644 | UN 1888 | UN 1593 |

2.2 Mechanism of Action: The Alkylation Pathway

The following diagram illustrates why alkyl halides are cytotoxic. They act as electrophiles, attacking the nucleophilic nitrogen bases of DNA.

Figure 1: Mechanism of DNA Alkylation by CD3I. The electrophilic methyl group transfers to DNA, causing mutagenic damage.

Operational Protocol: The "Zero-Exposure" Standard

Due to the volatility of CD₃I (BP: 42°C) and the cost of isotopic purity, open-bench handling is strictly prohibited. The following protocol ensures Containment and Purity .

3.1 Critical Handling Rules

-

The Double-Glove Rule: Wear Silver Shield™ (laminate) gloves under nitrile gloves. Methyl iodide penetrates standard nitrile in <10 minutes.

-

The Cold Trap Rule: Pre-cool reagents to 0°C before opening to reduce vapor pressure.

-

The Stabilizer Check: Ensure CDCl₃ contains Silver foil or Amylene to prevent phosgene formation; CD₃I should contain Copper wool to scavenge free iodine.

3.2 Protocol: Safe Transfer of CD₃I (Syringe Technique)

Objective: Transfer 0.5 mL CD₃I from a septum-sealed vial to a reaction flask without atmospheric exposure.

-

Preparation:

-

Clamp source vial and receiving flask under positive Nitrogen/Argon flow.

-

Ensure receiving flask is vented to a bleach (10% NaOCl) scrubber trap to quench escaping vapors.

-

-

The Transfer:

-

Flush a gas-tight syringe with inert gas (3x).

-

Insert needle into source vial septum; inject volume of gas equal to liquid to be withdrawn (pressure equalization).

-

Withdraw liquid slowly to prevent cavitation (bubbling).

-

-

The Quench:

-

After injection, immediately draw residual solvent from the needle into a bleach-soaked pad inside the hood.

-

Do not uncap the needle in open air.

-

3.3 Workflow Visualization

Figure 2: Safe Transfer Workflow. Emphasizes vapor suppression and scrubber venting.

Storage and Stability (The Deuterium Gap)

Standard SDSs rarely address the isotopic stability of these compounds.

-

Photolytic Instability: C-I bonds are weak. Exposure to light causes homolytic cleavage, releasing Iodine radical (

) and Methyl radical ( -

H/D Exchange (Hygroscopy):

-

Stabilizers:

-

CD₃I: Copper wire/wool (scavenges free

). -

CDCl₃: Silver foil (scavenges HCl/Phosgene).

-

Storage Matrix:

| Compound | Temp | Light | Stabilizer | Shelf Life (Opened) |

|---|---|---|---|---|

| CD₃I | 2-8°C | Dark | Copper | 3 Months |

| CDCl₃ | 2-8°C | Dark | Silver/Amylene | 6-12 Months |

Emergency Response

5.1 Spills (Small Scale < 5mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don Self-Contained Breathing Apparatus (SCBA) if outside a hood.

-

Neutralization:

-

Do NOT use paper towels (increases surface area/evaporation).

-

Cover with Vermiculite or Activated Carbon .

-

Apply a solution of 10% Sodium Thiosulfate (for Iodides) or dilute Ammonia (for alkyl halides) to chemically quench the alkylating capability.

-

5.2 Exposure

-

Skin: Wash with soap and water for 15 minutes. Note: Methyl iodide burns may not appear immediately (latency period).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Medical surveillance is mandatory for CD₃I exposure due to potential CNS effects.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10456, Methyl Iodide-d3. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Methyl Iodide. Retrieved from [Link]

-

Schmidt, C. (2016).[7] First deuterated drug approved. Nature Biotechnology. (Context on Kinetic Isotope Effect and metabolic stability). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Scrambling in Alkylation Reactions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Deuterium Retention & Scrambling Prevention Audience: Medicinal Chemists, Process Chemists, DMPK Scientists

Core Directive: The Challenge of Deuterium Integrity

In drug development, the strategic replacement of hydrogen with deuterium (Deuterium Switch) is used to improve metabolic stability via the Kinetic Isotope Effect (KIE).[1] However, the synthesis of these analogs is plagued by scrambling —the unwanted migration or loss of deuterium atoms during reaction or workup.

This guide addresses the three primary mechanisms of scrambling:

-

Acid/Base-Catalyzed Enolization: Reversible protonation/deprotonation at the

-carbon. -

Reversible Lewis Acid Activation: Hydride shifts during Friedel-Crafts type reactions.

- -Hydride Elimination: Metal-catalyzed isomerization in cross-coupling reactions.

Troubleshooting Guide: Scrambling Scenarios

Scenario A: "I am losing deuterium enrichment during enolate alkylation."

Diagnosis: The reaction is likely under Thermodynamic Control , allowing the enolate to equilibrate with the protonated starting material or solvent, leading to H/D exchange.

Root Cause Analysis:

-

Base Selection: Using weak bases (e.g., NaH, KOtBu) allows equilibrium between the enolate and the ketone.

-

Temperature: Higher temperatures favor the thermodynamic enolate and increase the rate of proton exchange.

-

Protic Contaminants: Even trace water or alcohols provide a source of H+ for exchange.

Corrective Action Plan:

-

Switch to Kinetic Control: Use a strong, bulky base like LDA (Lithium Diisopropylamide) or LiHMDS at -78°C . This ensures irreversible deprotonation.

-

The "Inverse Addition" Technique: Add the ketone slowly to the base. This ensures the base is always in excess, preventing the enolate from encountering unreacted ketone (which acts as a proton source).

-

Quenching Protocol: Never quench with water at room temperature. Quench with cold dilute DCl/D₂O or rapid addition of solid NH₄Cl at -78°C to "freeze" the protonation state before warming.

Scenario B: "My deuterium label moved to an adjacent carbon during Suzuki/Heck coupling."

Diagnosis:

Root Cause Analysis:

Transition metal catalysts (especially Palladium) can undergo reversible

Corrective Action Plan:

-

Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These sterically crowd the metal center, accelerating the rate of Reductive Elimination over

-hydride elimination. -

Solvent Polarity: Use polar aprotic solvents (DMF, DMAc) which can stabilize the cationic intermediates and sometimes suppress elimination pathways compared to non-polar solvents.

-

Exogenous Additives: In some cases, adding silver salts (e.g., Ag₂CO₃) can facilitate the transmetalation and reductive elimination steps.

Scenario C: "Deuterium loss observed during Friedel-Crafts alkylation."

Diagnosis: Reversible Carbocation Formation .

Root Cause Analysis: Strong Lewis acids (AlCl₃) generate carbocations that are prone to 1,2-hydride (or deuteride) shifts to form more stable carbocations. Furthermore, the reaction is often reversible (de-alkylation/re-alkylation), leading to statistical H/D exchange with the solvent or aromatic ring.

Corrective Action Plan:

-

Milder Catalysts: Switch from AlCl₃ to milder Lewis acids like FeCl₃ , ZnCl₂ , or Indium(III) triflate to minimize reversibility.

-

Acylation-Reduction Sequence: Instead of direct alkylation, perform a Friedel-Crafts Acylation (which does not rearrange) followed by a deuterated reduction (e.g., LiAlD₄ or Wolff-Kishner with D₂O). This is the "Gold Standard" for positional integrity.

Mechanism Visualization

Figure 1: The Enolate Scrambling Trap

This diagram illustrates how thermodynamic control leads to deuterium loss (Scrambling), while kinetic control locks in the isotope.

Caption: Thermodynamic equilibration allows H/D exchange via reversible protonation. Kinetic control (green path) prevents the enolate from encountering a proton source.

Figure 2: Beta-Hydride Elimination in Cross-Coupling

Showing how the metal "walks" along the chain, scrambling the position of the isotope.

Caption: Beta-hydride elimination creates a reversible cycle that isomerizes the alkyl chain. Bulky ligands force the immediate Reductive Elimination path (green).

Data: Scrambling Risk Assessment Matrix

Use this table to assess the risk level of your planned reaction conditions.

| Factor | High Risk (Promotes Scrambling) | Low Risk (Preserves Deuterium) | Mechanism of Action |

| Base pKa | Weak (pKa < 25) e.g., NaOEt, NaOH | Strong (pKa > 35) e.g., LDA, t-BuLi | Weak bases allow equilibrium (H/D exchange). Strong bases are irreversible. |

| Temperature | > 0°C | -78°C to -40°C | High temp overcomes activation energy for proton exchange and hydride shifts. |

| Solvent | Protic (MeOH, H₂O, EtOH) | Aprotic (THF, Et₂O, Hexane) | Protic solvents provide an infinite pool of 'H' for exchange. |

| Catalyst (Pd) | Simple (e.g., Pd(PPh₃)₄) | Bulky/Chelating (e.g., Pd-XPhos, dppf) | Bulky ligands accelerate reductive elimination, outcompeting |

| Lewis Acid | Strong (AlCl₃, BF₃·OEt₂) | Mild (ZnCl₂, FeCl₃) | Strong acids facilitate reversible carbocation formation and hydride shifts. |

Standard Operating Procedure (SOP)

Protocol: Scrambling-Free -Deuteromethylation of a Ketone

Objective: Install a -CD₃ group at the

Reagents:

-

Substrate: Acetophenone (1.0 equiv)

-

Base: LDA (Lithium Diisopropylamide), 2.0 M in THF (1.1 equiv)

-

Electrophile: Iodomethane-d3 (CD₃I) (1.2 equiv)

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution via syringe.

-

Substrate Addition (Critical): Dissolve the ketone in a minimal amount of THF. Add this solution dropwise over 15 minutes to the LDA.

-

Why? This ensures the base is always in excess. If you add base to the ketone, the initially formed enolate reacts with unreacted ketone, causing proton transfer and scrambling.

-

-

Enolization: Stir at -78°C for 30 minutes. Do not let the temperature rise.

-

Alkylation: Add CD₃I (neat) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench (Critical): Recool to -78°C. Quench by rapid addition of saturated NH₄Cl solution (or dilute DCl in D₂O for maximum safety).

-

Why? Quenching at low temp prevents the basic enolate from reacting with water at a rate that allows equilibration.

-

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Frequently Asked Questions (FAQ)

Q: Can I use D₂O to "wash" my product without losing the label? A: Generally, yes, provided your compound does not have acidic protons (pKa < 20). However, if your label is on a heteroatom (N-D, O-D), it will wash out instantly. Carbon-bound deuterium (C-D) is stable to aqueous washes unless the position is highly activated (e.g., between two carbonyls).

Q: How do I measure the % scrambling? A: The most accurate method is Quantitative ¹H-NMR (looking for residual H signals at the deuterated position) or High-Res Mass Spectrometry (HRMS) . In MS, look for the isotopic distribution. A pure deuterated product should show a clean mass shift. "Smearing" of the isotope pattern indicates scrambling. Note that MS fragmentation (CID) can sometimes cause scrambling inside the mass spec; use soft ionization if possible [1].

Q: Why is my yield lower with the deuterated reagent? A: You are likely observing a Primary Kinetic Isotope Effect (KIE) . Breaking C-D bonds is harder than C-H bonds (rate kH/kD ≈ 2-8). While this usually stabilizes the drug, it can slow down the synthesis steps if C-D bond breaking is the rate-determining step. You may need to increase reaction time or catalyst loading [2].

References

-

Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry. Source: PubMed / NIH URL:[Link]

-

Kinetic Isotope Effects in Organic Chemistry. Source: Princeton University (Macmillan Group) URL:[Link]

-

Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling. Source: Organic Chemistry Portal URL:[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery (via PMC) URL:[Link]

Sources

Minimizing H/D exchange during Bromoethane-1,2,2-d3 storage

A Guide to Minimizing H/D Exchange During Storage

Welcome to the Technical Support Center for Bromoethane-1,2,2-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of this valuable compound throughout its storage and handling. As a Senior Application Scientist, I have compiled this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Nature of H/D Exchange

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] While C-D bonds are generally more stable than C-H bonds, exchange can still occur, particularly over long-term storage or under suboptimal conditions. For a saturated alkyl halide like this compound, the C-D bonds are non-labile, meaning they do not readily exchange. However, catalytic processes can facilitate this undesirable exchange, compromising the isotopic purity of your material.[2]

The primary catalysts for H/D exchange in this context are:

-

Acids and Bases: Trace amounts of acidic or basic impurities can promote H/D exchange.[3]

-

Metals: Certain metals can catalyze the activation of C-H (and C-D) bonds, leading to exchange.[2]

-

Radicals: Free radical species, often generated by light, can initiate chain reactions that may include H/D exchange.

This guide will provide you with the knowledge and tools to mitigate these risks.

Troubleshooting Guide: Diagnosing and Resolving Isotopic Instability

This section addresses common issues encountered during the storage and use of this compound.

| Observed Problem | Potential Causes | Recommended Actions |

| Loss of Isotopic Purity (Confirmed by NMR or MS) | 1. Improper Storage Temperature: Elevated temperatures can accelerate degradation and exchange reactions. 2. Exposure to Light: UV light can initiate radical chain reactions. 3. Moisture Contamination: Water can act as a proton source for exchange. 4. Presence of Acidic Impurities: Decomposition can produce HBr, which can catalyze further exchange. 5. Incompatible Container or Closure: Leaching of catalysts from the container or cap liner. | 1. Ensure storage at recommended refrigerated temperatures (+2°C to +8°C). 2. Store in amber glass vials to protect from light. 3. Use a tightly sealed, high-quality cap (e.g., PTFE-lined). Handle in a dry atmosphere. 4. Consider adding a stabilizer like a small piece of copper or silver wire to scavenge acidic impurities and radicals. 5. Verify that your container and cap liner are made of inert materials (see "Storage and Handling FAQs"). |

| Discoloration of the Sample (e.g., yellowing) | 1. Decomposition: Alkyl halides can decompose over time, especially when exposed to light, forming colored byproducts. 2. Reaction with Container/Closure: Interaction with non-inert materials. | 1. Immediately assess isotopic purity using NMR or GC-MS. 2. If purity is compromised, consider purification by distillation if feasible, or acquire a new batch. 3. Review storage conditions and ensure they align with the recommendations in this guide. |

| Inconsistent Experimental Results | 1. Variable Isotopic Purity: The extent of H/D exchange may vary between aliquots or over time. 2. Presence of Degradation Products: Impurities may interfere with your reaction. | 1. Routinely check the isotopic purity of your stock material, especially before starting a new set of experiments. 2. If you suspect degradation, analyze the material for impurities. |

Visualizing the Problem: H/D Exchange Mechanisms

To effectively prevent H/D exchange, it is crucial to understand the potential pathways through which it can occur.

Caption: Potential pathways for H/D exchange in this compound.

Storage and Handling FAQs

Q1: What are the ideal storage conditions for this compound?

A1: To maximize the shelf-life and maintain the isotopic purity of this compound, it should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (+2°C to +8°C) | Slows down the rate of potential degradation reactions and H/D exchange. |

| Light | In the dark, using an amber glass vial | Prevents light-induced (photochemical) decomposition and the formation of radicals. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture, which is a source of protons for exchange. |

| Container | Borosilicate glass vial | Borosilicate glass is generally inert and minimizes the risk of leaching contaminants. |

| Closure | PTFE-lined cap | Polytetrafluoroethylene (PTFE) is highly resistant to a wide range of chemicals, including halogenated hydrocarbons, preventing contamination from the cap liner.[4] |

Q2: Can I store this compound in a plastic container?

A2: It is strongly advised against storing this compound in most plastic containers. Halogenated hydrocarbons can be incompatible with many plastics, leading to leaching of plasticizers or other additives which could potentially catalyze H/D exchange or contaminate your sample. Stick to borosilicate glass for long-term storage.

Q3: Is it necessary to add a stabilizer?

A3: While not always included by the manufacturer, the addition of a stabilizer can be a prudent measure for long-term storage. A small piece of copper or silver wire can act as a scavenger for acidic byproducts (like HBr) that may form upon slow decomposition. These metals can also help to terminate radical chain reactions.

Q4: How should I handle this compound when taking an aliquot?

A4: To prevent contamination, especially with atmospheric moisture, it is best to work in a dry environment, such as a glove box or under a stream of dry inert gas. Use clean, dry syringes or pipettes. After withdrawing the desired amount, ensure the container is tightly sealed again.

Quality Control: Analytical Protocols

Regularly verifying the isotopic purity of your this compound is critical. Here are protocols for two common analytical techniques.

Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the percentage of deuterium incorporation by quantifying the residual proton signals.

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known amount of this compound in a deuterated solvent that does not have signals overlapping with the bromoethane signals (e.g., CDCl₃, C₆D₆).

-

Add a known amount of an internal standard with a distinct, sharp signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

-

-

Instrument Setup:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

-

-

Data Analysis:

-

Integrate the residual proton signals of this compound and the signal of the internal standard.

-

Calculate the molar ratio of bromoethane to the internal standard.

-

From this, calculate the concentration of residual protons in your bromoethane sample.

-

The isotopic enrichment can then be calculated based on the expected proton concentration for non-deuterated bromoethane.

-

Protocol 2: Isotopic Purity Assessment by GC-MS

Objective: To separate and quantify the deuterated and non-deuterated species.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of your this compound in a suitable volatile solvent (e.g., hexane).

-

-

Instrument Setup:

-

Use a gas chromatograph equipped with a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-1 or similar non-polar column).

-

Set the mass spectrometer to scan a mass range that includes the molecular ions of both deuterated and any non-deuterated bromoethane.

-

-

Data Analysis:

-

Identify the peaks corresponding to deuterated and any non-deuterated bromoethane based on their retention times and mass spectra.

-

Integrate the peak areas from the total ion chromatogram (TIC).

-

Calculate the percentage of isotopic purity by dividing the peak area of the deuterated species by the sum of the areas of all isotopic species. Note that GC-MS responses for deuterated and non-deuterated analogs can sometimes differ, so for highly accurate quantification, a calibration curve with standards of known isotopic composition may be necessary.[5]

-

Recommended Workflow for Long-Term Storage

Caption: Recommended workflow for the storage of this compound.

By adhering to these guidelines, you can significantly minimize the risk of H/D exchange and ensure the integrity of your this compound for reliable and reproducible experimental outcomes.

References

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

Chemistry LibreTexts. Deuterium Exchange. [Link]

-

ResearchGate. Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. [Link]

-

YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

-

Chemistry LibreTexts. Alkyl Halides. [Link]

-

Chemistry Steps. Alkyl Halides to Alcohols. [Link]

-

Chemistry LibreTexts. 7.6.1. Elimination of Alkyl Halides. [Link]

-

PubMed Central. Iron-Catalyzed H/D Exchange of Primary Silanes, Secondary Silanes, and Tertiary Siloxanes. [Link]

-

Course Hero. Alkyl Halides. [Link]

-

Paramount Global. Your Guide to Cap Liners and Seals. [Link]

-

ResearchGate. Variations in GC–MS Response Between Analytes and Deuterated Analogs. [Link]

-

PubMed Central. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]

-

ResearchGate. Leaching of Borosilicate Glasses. I. Experiments. [Link]

-

ARMAR Isotopes. Bromoethane-d5: High-Quality Deuterated Solvent for Precise NMR. [Link]

-

PubMed Central. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. [Link]

-

Indian Academy of Sciences. Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to. [Link]

-

PubMed. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. [Link]

-

ResearchGate. (PDF) Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. [Link]

-

Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]

-

AMT. Ch3MS-RF: a random forest model for chemical characterization and improved quantification of unidentified atmospheric organics d. [Link]

-

Wikipedia. Zintl phase. [Link]

-

CP Lab Safety. Caps and Liner Materials. [Link]

-

ChemRxiv. Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources. [Link]

-

PubMed. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. [Link]

-

IU Indianapolis ScholarWorks. GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. [Link]

-

Scholars' Mine. The Effect of Molecular Structure on Borosilicate Glass Leaching. [Link]

-

Pipeline Packaging. Bottle Closures and Cap Liners Guide. [Link]

-

Chemical Engineering Department, Carnegie Mellon University. The Kinetics of H2АD2 Exchange over Pd, Cu, and PdCu Surfaces. [Link]

-

Chemistry LibreTexts. 9.3: Stability of Alkyl Radicals. [Link]

-

Green Chemistry (RSC Publishing). Dehalogenation of functionalized alkyl halides in water at room temperature. [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Master Organic Chemistry. 3 Factors That Stabilize Free Radicals. [Link]

-

O.Berk. Choosing the Best Bottles for Chemical Storage. [Link]

-

ResearchGate. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. [Link]

-

PubMed. A method for quantitative determination of deuterium content in biological material. [Link]

-

ResearchGate. Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to aggressive test conditions. [Link]

-

OSTI.GOV. Leaching of Borosilicate Glass Incorporating Simulated High-Level Radioactive Wastes Using Draft ASTM Procedure, Wa. [Link]

-

PubMed. Stereochemical analysis of deuterated alkyl chains by MS/MS. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Deuterated Ethylation

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of Deuterated Ethylation Protocols Ticket ID: D-ETH-OPT-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Deuterated ethylation is a critical step in synthesizing stable isotopologs for metabolic stability studies ("Heavy Drugs") and internal standards. Unlike standard ethylation, where reagent excess and harsh conditions are permissible, deuterated protocols require precision due to the high cost of reagents (e.g., Iodoethane-d5, Ethanol-d6) and subtle Kinetic Isotope Effects (KIE).

This guide addresses the three most common failure modes: Reagent Volatility/Degradation , Competitive Elimination (E2) , and Poly-alkylation .

Module 1: Reagent Integrity & Handling (Iodoethane-d5)

User Query: "My reaction conversion is poor ( <30%), even though I used 1.5 equivalents of Iodoethane-d5. The non-deuterated control worked perfectly."

Root Cause Analysis:

The boiling point of Iodoethane-d5 is approx. 72°C. In standard lab environments, significant evaporative loss occurs during weighing and addition, especially if the reaction vessel is not effectively sealed. Furthermore, iodide reagents degrade to release

Troubleshooting Protocol:

| Parameter | Standard Protocol (Avoid) | Deuterated Protocol (Recommended) |

| Storage | Room Temp / Cabinet | Refrigerated (2-8°C) over Copper wire |

| Handling | Open air weighing | Cold Syringe Technique : Pre-cool syringe; dispense into sealed septum vial. |

| Stabilizer | None | Copper Wire : Ensure Cu wire is bright (active). If black/green, reagent is compromised. |

| Color | Yellow/Brown acceptable | Colorless to Pale Pink . If brown, wash with dilute $Na_2S_2O |

Controlling side reactions in deuterated nucleophilic substitution

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers encountering anomalies in deuterated organic synthesis.

Status: Operational | Tier: 3 (Advanced Methodology) | Topic: Side Reaction Control

Diagnostic Hub: Identify Your Failure Mode

Select the symptom that matches your experimental outcome to jump to the relevant troubleshooting protocol.

| Symptom | Probable Root Cause | Technical Severity |

| Low D-Incorporation (<95%) | H/D Scrambling (Exchange) | 🔴 Critical |

| Unexpected Alkene Formation | Elimination (E2) Competition | 🟠 High |

| Loss of Label Post-Workup | Back-Exchange during Isolation | 🔴 Critical |

| Incomplete Conversion | Kinetic Isotope Effect (KIE) Retardation | 🟡 Moderate |

Ticket Resolution & Troubleshooting Guides

Ticket #001: Controlling H/D Scrambling (The "Leaky Label" Effect)

User Issue: "I started with 99% D-enriched alkyl halide, but my final nucleophilic substitution product shows only 85% D-incorporation by NMR."

Senior Scientist Analysis:

This is a classic case of enolization-mediated scrambling . In nucleophilic substitutions (Sn2), the reaction environment often requires basic conditions or elevated temperatures. If your substrate has deuterium at the

Mechanistic Insight: The C-D bond is stronger than the C-H bond (approx.[1] +1.2-1.5 kcal/mol bond dissociation energy difference), but it is not immune to deprotonation. If your reaction generates a transient carbanion or enolate, H/D exchange will occur rapidly if any proton source (H₂O, MeOH) is present.

Protocol Correction:

-

Solvent Switch: Abandon protic solvents (MeOH, EtOH) immediately. Switch to polar aprotic anhydrous solvents (DMF, DMSO, MeCN) to eliminate the proton pool.

-

The "Buffer Lock": If using a basic nucleophile, add a sacrificial deuterated buffer (e.g.,

-presaturated base) or ensure strictly anhydrous conditions. -

Temperature Ceiling: Scrambling typically has a higher activation energy than substitution. Lower the temperature by 10-20°C and extend reaction time; this often favors the kinetic substitution product over the thermodynamic exchange equilibrium.

Ticket #002: Elimination vs. Substitution (Leveraging the KIE)

User Issue: "I am trying to substitute a deuterated secondary bromide, but I keep getting the elimination product (alkene)."

Senior Scientist Analysis: You are fighting the competition between Sn2 and E2. However, because you are using deuterated substrates, you have a hidden advantage: the Deuterium Kinetic Isotope Effect (DKIE) .

The Physics of Control:

In an E2 elimination, a

-

Primary DKIE (

): Typically ranges from 3 to 8. -

Implication: Breaking a C-D bond is significantly slower than breaking a C-H bond.

Troubleshooting Workflow:

-

Scenario A: Your

-position is Deuterated.-

Outcome: Elimination is naturally suppressed. If you still see alkene, your nucleophile is too basic (e.g., hydroxide, alkoxide).

-

Fix: Switch to a "soft" nucleophile (e.g., thiolate, azide, cyanide) or a bulky non-basic nucleophile.

-

-

Scenario B: Your

-position is Protonated (H).-

Outcome: Elimination will proceed at the normal fast rate, potentially outcompeting the slower Sn2 reaction at the deuterated

-carbon (Secondary KIE). -

Fix: You must lower the basicity. Use the Finkelstein Strategy : Swap the leaving group to Iodide (better leaving group) to accelerate Sn2 without affecting E2 rates.

-

Quantitative Comparison:

| Reaction Parameter | Protonated Substrate ( | Deuterated Substrate ( | Effect on Rate |

| Sn2 Rate ( | Baseline | Slight Retardation (Secondary KIE) | |

| E2 Rate ( | Baseline | Massive Suppression (Primary DKIE) |

Note: The suppression of elimination is only effective if the deuterium is on the

Ticket #003: The "Workup Wipeout" (Back-Exchange)

User Issue: "Reaction monitoring showed 98% D, but after aqueous workup, I dropped to 60%."

Senior Scientist Analysis: Your product is likely "labile" (e.g., deuterated ketone, aldehyde, or amine). Standard aqueous workups (pH 7) are often basic or acidic enough to catalyze back-exchange within minutes.

The "Quench & Run" Protocol:

-

Cryogenic Quench: Cool the reaction mixture to 0°C or -78°C before quenching. Exchange rates drop exponentially with temperature.

-

pH Locking:

-

If your product is acid-sensitive (e.g., acetal), quench with basic

. -

If your product is base-sensitive (e.g., ketone alpha-position), quench with slightly acidic buffer (pH 4-5) where enolization is slowest.

-

-

The "Zero-Proton" Workup:

-

Avoid water entirely. Precipitate salts with cold ether/pentane and filter.

-

Purify via distillation or chromatography using pre-dried silica (heated to remove adsorbed water) or neutral alumina.

-

Visualizing the Logic: Decision Pathways

The following diagram illustrates the decision matrix for optimizing reaction conditions based on substrate class and isotopic positioning.

Figure 1: Decision tree for selecting reaction conditions to minimize elimination and scrambling in deuterated substrates.

FAQ: Rapid Response

Q: Can I use deuterated methanol (

Q: How do I calculate the expected yield loss due to Secondary KIE?

A: Secondary

Q: My deuterated reagent is hygroscopic. How do I handle it?

A: Deuterated reagents (e.g., NaBD4, LiAlD4) degrade rapidly with atmospheric moisture, releasing

-

Protocol: Handle exclusively in a glovebox or under positive Argon pressure.

-

Check: Verify activity by reacting a small aliquot with an anhydrous ketone before committing your precious substrate.

References

-

Kinetic Isotope Effects in Elimination: Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

-

Scrambling Mechanisms: Advion Interchim Scientific. "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards." ResearchGate. Link

-

Deuterated Drug Synthesis: "Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach." Alfa Chemistry. Link

-

H/D Exchange Protocols: Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: A Guide to Handling the Light Sensitivity of Deuterated Bromoalkanes

Welcome to the technical support center for deuterated bromoalkanes. This resource is designed for researchers, scientists, and professionals in drug development who utilize these valuable yet sensitive compounds in their work. Deuterated bromoalkanes are powerful tools in mechanistic studies, quantitative analysis, and as building blocks in complex syntheses. However, their inherent light sensitivity can lead to degradation, compromising experimental integrity and sample purity.

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and proper handling of your deuterated bromoalkanes, thereby safeguarding the accuracy and reproducibility of your results.

The Science of Light Sensitivity in Bromoalkanes

Bromoalkanes are susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV and visible blue-violet regions of the spectrum.[1][2] This absorption provides the energy to cleave the Carbon-Bromine (C-Br) bond, which is the weakest bond in the molecule. This homolytic cleavage generates a bromine radical and an alkyl radical, initiating a free-radical chain reaction.[3][4]

The primary mechanism of photodegradation is a free-radical halogenation process, which proceeds in three main stages: initiation, propagation, and termination.[3][4]

-

Initiation: A photon of light (hν) is absorbed by the bromoalkane, causing the homolytic cleavage of the C-Br bond to form an alkyl radical and a bromine radical.

-

Propagation: The highly reactive radicals generated during initiation can then react with other molecules, propagating the chain reaction. This can involve the abstraction of a hydrogen (or deuterium) atom from another bromoalkane molecule or reaction with impurities.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.

The impact of deuteration on this process is rooted in the kinetic isotope effect. The Carbon-Deuterium (C-D) bond is stronger and has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond.[5][6] This makes the C-D bond more resistant to cleavage. While the primary photochemical event is the cleavage of the C-Br bond, the subsequent propagation steps may involve the abstraction of a deuterium atom. The higher bond strength of C-D can slow down these propagation steps, potentially leading to a different product distribution or a slightly slower overall degradation rate compared to non-deuterated analogs.

Troubleshooting Guide

This section addresses common problems encountered when working with deuterated bromoalkanes, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Solution(s) |

| Unexpected peaks in NMR spectrum | Photodegradation of the deuterated bromoalkane. | 1. Verify Storage Conditions: Ensure the compound is stored in an amber vial, protected from light, and at the recommended temperature.[2][7] 2. Minimize Light Exposure During Handling: Work in a dimly lit area or use a fume hood with the sash lowered to block overhead lighting.[7] Wrap experimental apparatus with aluminum foil.[2][8] 3. Use Freshly Opened Vials: Whenever possible, use a fresh vial of the deuterated bromoalkane for critical experiments. |

| Contamination from previous experiments or improperly cleaned glassware. | 1. Thoroughly Clean Glassware: Use appropriate cleaning procedures for all glassware that will come into contact with the deuterated bromoalkane. 2. Rinse with High-Purity Solvent: Before use, rinse glassware with a high-purity solvent that is compatible with your reaction. | |

| Low reaction yield or incomplete reaction | Degradation of the deuterated bromoalkane reagent. | 1. Assess Reagent Purity: Before use, run a quick analytical test (e.g., NMR) on a small aliquot of the deuterated bromoalkane to confirm its purity. 2. Protect Reaction Mixture from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.[2][7][8] |

| Presence of radical inhibitors in the reaction mixture. | 1. Purify Solvents and Reagents: Ensure all solvents and other reagents are free from impurities that could act as radical scavengers. | |

| Discoloration of the deuterated bromoalkane solution (e.g., turning yellow or brown) | Formation of bromine (Br₂) due to photodegradation. | 1. Immediate Protection from Light: If discoloration is observed, immediately protect the sample from any further light exposure. 2. Consider Purification (with caution): Depending on the extent of degradation and the requirements of your experiment, purification by distillation or chromatography may be possible. However, this should be done under reduced light conditions. 3. Discard if Severely Degraded: For critical applications, it is often best to discard a discolored solution and start with fresh material. |

Frequently Asked Questions (FAQs)

Q1: Why are deuterated bromoalkanes sensitive to light?

A1: The Carbon-Bromine (C-Br) bond in bromoalkanes is relatively weak and can be broken by the energy from ultraviolet (UV) and high-energy visible light.[1][2] This process, called photodissociation, creates highly reactive radical species. These radicals can then initiate a chain reaction, leading to the degradation of the compound and the formation of impurities.[3][4][9]

Q2: How does deuteration affect the light sensitivity of bromoalkanes?

A2: The primary photochemical event is the cleavage of the C-Br bond, which is not directly affected by deuteration. However, the subsequent degradation pathways can be influenced. The Carbon-Deuterium (C-D) bond is stronger than a Carbon-Hydrogen (C-H) bond.[5][6] This means that if a propagation step in the degradation mechanism involves the breaking of a C-D bond, it will be slower than the breaking of a C-H bond in a non-deuterated analogue. This is known as the kinetic isotope effect. While this may slightly alter the rate and byproducts of degradation, it does not make the compound immune to light. Therefore, the same handling precautions are necessary.

Q3: What are the best practices for storing deuterated bromoalkanes?

A3: To ensure the long-term stability of deuterated bromoalkanes, follow these storage guidelines:

-

Use Amber Glass Vials: Store these compounds in amber glass vials or bottles that block UV and visible light.[2][7]

-

Store in a Cool, Dark Place: Keep the containers in a cool, dark location such as a refrigerator or a freezer, as specified on the product's safety data sheet.[10]

-

Inert Atmosphere: For particularly sensitive compounds or for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen, which can also be initiated by light.

-

Tightly Sealed Containers: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[10][11]

Q4: I need to run a reaction with a deuterated bromoalkane over several hours. How can I protect it from light?

A4: For extended reactions, it is crucial to protect the reaction mixture from light.

-

Wrap the Reaction Vessel: Completely wrap the reaction flask and any exposed glass parts of your apparatus with aluminum foil.[2][8]

-

Work in a Darkened Fume Hood: If possible, conduct the reaction in a fume hood with the light turned off and the sash pulled down.

-

Use a Light-Proof Box: For smaller-scale reactions, you can place the entire apparatus inside a light-proof box.

Q5: How can I tell if my deuterated bromoalkane has degraded?

A5: The most common signs of degradation are:

-

Discoloration: The clear, colorless liquid may develop a yellow or brown tint due to the formation of elemental bromine.

-

Unexpected Analytical Results: NMR or GC-MS analysis may show the presence of unexpected peaks corresponding to degradation products. For example, in a ¹H NMR spectrum, you might see new signals, or in a ²H NMR, the relative integrals of the deuterium signals might change.[12]

Q6: Can I still use a deuterated bromoalkane that has slightly discolored?

A6: This depends on your application. For non-critical applications or if the subsequent purification steps will remove the impurities, you might be able to use it. However, for quantitative studies, high-purity synthesis, or when reaction stoichiometry is critical, it is strongly recommended to use a fresh, pure sample. The presence of bromine and other degradation byproducts can interfere with your reaction and lead to inaccurate results.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting of Deuterated Bromoalkanes

This protocol outlines the steps for safely handling and preparing solutions of light-sensitive deuterated bromoalkanes.

-

Preparation:

-

Gather all necessary equipment: amber vials, gas-tight syringes, aluminum foil, and appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves.[11][13]

-

If working with a new bottle, allow it to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Prepare a darkened workspace by turning off unnecessary lights or working in a fume hood with the sash lowered.

-

-

Aliquoting:

-

Wrap the stock bottle of the deuterated bromoalkane with aluminum foil.

-

Carefully uncap the bottle.

-

If an inert atmosphere is required, flush the headspace with argon or nitrogen.

-

Quickly withdraw the desired amount of the liquid using a clean, dry syringe.

-

Dispense the liquid into a pre-wrapped amber vial for immediate use or storage.

-

Tightly seal both the stock bottle and the new vial.

-

-

Cleanup:

-

Properly dispose of any contaminated materials according to your institution's safety guidelines.

-

Clean any spills immediately.

-

Protocol 2: Monitoring Photodegradation using NMR Spectroscopy

This protocol provides a method for assessing the stability of a deuterated bromoalkane under specific light conditions.

-

Sample Preparation:

-

In a darkened fume hood, prepare an NMR sample of the deuterated bromoalkane in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire an initial ²H or ¹H NMR spectrum of the sample. This will serve as your time-zero reference.

-

-

Light Exposure:

-

Expose the NMR tube to a controlled light source (e.g., ambient lab light, a UV lamp at a specific wavelength).

-

At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take the NMR tube and acquire a new spectrum.

-

-

Data Analysis:

-

Compare the spectra over time. Look for the appearance of new peaks and a decrease in the intensity of the parent compound's peaks.

-

Integrate the peaks to quantify the extent of degradation over time. This data can help you establish a "safe" handling time for your specific laboratory conditions.

-

Visualizations

Photodegradation Pathway of a Deuterated Bromoalkane

Caption: A diagram illustrating the free-radical chain reaction of photodegradation.

Experimental Workflow for Handling Light-Sensitive Reagents

Caption: A workflow for minimizing light exposure during experimental procedures.

References

-

Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

-

Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

-

Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

-

LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

-

Phenomenex. (n.d.). Troubleshooting Guide. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. [Link]

-

American Chemical Society. (2026, January 21). Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution. [Link]

-

National Institutes of Health. (1988, December 25). High resolution deuterium NMR studies of bacterial metabolism. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]

-

YouTube. (2015, January 4). Free Radical Halogenation. [Link]

-

National Institutes of Health. (n.d.). Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy. [Link]

-

Quora. (2017, October 28). Which bond is stronger, C-D or C-H?[Link]

-

Semantic Scholar. (1981, May 19). Synthesis and deuteration of some halogenoquinolizinium bromides. [Link]

-

Dalal Institute. (n.d.). Photochemical Reactions (Hydrogen-Bromine & Hydrogen-Chlorine Reactions). [Link]

-

National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2017, March 9). Why is a C–D bond stronger than a C–H bond?[Link]

-

MSU chemistry. (n.d.). Photochemistry. [Link]

-

Chemguide. (n.d.). THE HALOGENATION OF ALKANES. [Link]

Sources

- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 2. lfatabletpresses.com [lfatabletpresses.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.net [chemguide.net]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 8. camlab.co.uk [camlab.co.uk]

- 9. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.ie [fishersci.ie]

- 12. High resolution deuterium NMR studies of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnisotopes.com [cdnisotopes.com]

Validation & Comparative

Comparative Guide: Bromoethane-1,2,2-d3 vs. Bromoethane-d5

Executive Summary

In the landscape of deuterated pharmacophores, Bromoethane-d5 (Perdeuterobromoethane) and Bromoethane-1,2,2-d3 represent two distinct classes of isotopic tools.

Bromoethane-d5 is the industry standard "blocker." It is used when the primary objective is to maximize metabolic stability by fully substituting all C-H bonds with stronger C-D bonds, effectively shutting down oxidative dealkylation pathways.

This compound is a precision "probe." With a specific substitution pattern (

This guide compares their physical properties, synthetic utility, and specific applications in drug development.

Part 1: Structural & Physical Characterization

While chemically similar, the isotopic distribution alters the nuclear magnetic resonance (NMR) profiles and mass spectrometry signatures significantly.

Comparative Properties Table[1]

| Property | Bromoethane-d5 | This compound |

| Formula | ||

| CAS Number | ||

| Molecular Weight | 113.98 g/mol | ~111.98 g/mol |

| Atom % Deuterium | Typically | Typically |

| Structure | ||

| Chirality | Achiral | Chiral (C1 and C2 are stereocenters due to H/D substitution) |

| Primary Application | Metabolic Blocking (DMPK) | Mechanistic Elucidation (Stereochemistry) |

NMR Spectroscopy Signatures

The most immediate operational difference is observed in proton NMR (

-

Bromoethane-d5: Essentially "silent" in

H-NMR.[1] It shows no signals (other than trace residual protio-impurities).[1] This makes it ideal for use as a solvent component or when simplifying complex spectra of large drug molecules.[1] -

This compound: Displays a complex splitting pattern.

-

-Proton (C1): Splits into a doublet (by the single

-

-Proton (C2): Splits into a doublet (by the single

-

Utility: This coupling allows researchers to determine the conformation of the ethyl group within a protein binding pocket using NOE (Nuclear Overhauser Effect) studies, which is impossible with the silent d5 analog.

-

-Proton (C1): Splits into a doublet (by the single

Part 2: Synthetic Utility & Mechanism

Alkylation Efficiency

Both compounds serve as electrophiles in nucleophilic substitution reactions (e.g., alkylation of phenols, amines, or thiols).

-

Reaction Type:

(Bimolecular Nucleophilic Substitution).[1] -

Secondary Kinetic Isotope Effect (KIE):

-

d5: The presence of deuterium on the

-carbon ( -

1,2,2-d3: Exhibits a hybrid effect. The presence of a single D at the

-position moderates the transition state energy differently than the bis-deuterated d5.

-

Mechanistic Probe vs. Metabolic Blocker[1]

The "Sledgehammer" Approach (d5)

In drug design, the ethyl group is a common "soft spot" for Cytochrome P450 (CYP) oxidation. CYP enzymes typically abstract a hydrogen atom from the

-

Mechanism:

bonds are ~6-10 times stronger than -

Outcome: Replacing the ethyl group with Ethyl-d5 maximizes the primary Kinetic Isotope Effect (KIE), significantly slowing down metabolism and extending the drug's half-life (

).

The "Scalpel" Approach (1,2,2-d3)

This isotopologue is used when the stereochemistry of the metabolic attack is unknown.

-

Scenario: A CYP enzyme attacks the ethyl group. Does it attack the pro-R or pro-S hydrogen?

-

Experiment: Synthesize the drug using chiral this compound (if enantiomerically pure) or use the racemic mixture to observe product distribution.

-

Outcome: If the enzyme is stereoselective, it will preferentially abstract the Hydrogen (low barrier) over the Deuterium (high barrier) from a specific face. By analyzing the metabolite (whether it retains D or H), researchers map the enzyme's active site geometry.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between these two reagents during the Lead Optimization phase.

Figure 1: Decision matrix for selecting Bromoethane isotopologues based on experimental goals.

Part 4: Experimental Protocols

Protocol A: General Ethylation (Phenolic Substrate)

This protocol is adaptable for both d5 and 1,2,2-d3.

Reagents:

-

Substrate: Phenol derivative (1.0 eq)

-

Base:

(2.5 eq) or -

Solvent: DMF or Acetonitrile (anhydrous).[1]

-

Electrophile: Bromoethane-d5 OR this compound (1.2 eq).

Workflow:

-

Dissolution: Dissolve the phenol substrate in DMF (0.1 M concentration) under

atmosphere. -

Deprotonation: Add the carbonate base and stir at room temperature for 30 minutes. The mixture may change color (phenoxide formation).

-

Addition: Add the deuterated bromoethane dropwise via syringe.

-

Heating: Seal the reaction vessel and heat to 60°C for 4-12 hours. Monitor by TLC or LC-MS.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate (

). Wash organics with brine, dry over

Protocol B: Determining Stereoselective KIE (Using 1,2,2-d3)

This protocol determines if a metabolic enzyme prefers removing the Pro-R or Pro-S hydrogen.

Prerequisite: Access to Liver Microsomes (RLM/HLM) or recombinant CYP enzymes.[1]

-

Incubation: Incubate the 1,2,2-d3 labeled drug (10

M) with microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1] -

Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

-

Analysis (High-Res MS): Analyze the dealkylated metabolite (usually the phenol/amine core) and the aldehyde byproduct (acetaldehyde).

-

Critical Step: If the enzyme abstracts the Hydrogen from the

-carbon, the leaving acetaldehyde will be heavily deuterated ( -

If the enzyme attempts to abstract the Deuterium (and fails/slows down due to KIE), the metabolic rate will be significantly lower compared to the non-deuterated control.

-

-

Calculation: Compare the intrinsic clearance (

) of the 1,2,2-d3 analog vs. the non-deuterated analog.-

If

, the enzyme abstracted the available Hydrogen (stereoselective). -

If

, the enzyme tried to abstract the Deuterium (stereoselective against the D-position).

-

Part 5: Metabolic Pathway Visualization[1]

The following diagram details how these isotopes interact with the Cytochrome P450 catalytic cycle.

Figure 2: Interaction of deuterated ethyl groups with oxidative metabolic pathways.

References

-

Common Chemistry (CAS). Bromoethane-d5 (CAS 3675-63-6) Detail.[1][2][3][4][5] American Chemical Society.[1] [Link][1][6][3]

-

Gant, T. G. (2014).[7] Using deuterium in drug discovery: leaving the label in the drug.[7] Journal of Medicinal Chemistry.[1][7] (Context on Metabolic Switching and KIE). [Link]

-

Fisher, M. B., et al. (2006). The complexities of using deuterium isotope effects to identify the rate-determining step in cytochrome P450-catalyzed reactions. Drug Metabolism and Disposition.[1][7] [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isotope.com [isotope.com]

- 3. Bromoethane-d5 | CAS 3675-63-6 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. usbio.net [usbio.net]

- 6. Bromoethane-d5 | Deuterated Ethyl Bromide | RUO [benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Comparative Guide: Infrared Spectrum Analysis of C-D Bonds in Ethyl Bromide

Executive Summary

In the realm of deuterated drug development (the "Deuterium Switch"), ethyl bromide-d5 (

This guide provides a technical comparison between standard ethyl bromide (

Key Takeaway: The complete disappearance of the C-H stretching band (2850–3000 cm⁻¹) and the emergence of the C-D stretching band (2100–2250 cm⁻¹) provides a binary "Go/No-Go" gate for validating isotopic purity before downstream ADME (Absorption, Distribution, Metabolism, and Excretion) testing.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality of the shift. The vibrational frequency (

Where:

- = Force constant of the bond (stiffness).

-

= Reduced mass of the system (

The Isotopic Shift Factor

When Hydrogen (

-

C-H Reduced Mass:

-

C-D Reduced Mass:

The theoretical frequency shift ratio is:

Operational Insight: We expect C-D bands to appear at wavenumbers approximately 1.35 to 1.4 times lower than their C-H counterparts.

Comparative Spectral Analysis

The following data compares the primary diagnostic regions for Ethyl Bromide vs. Ethyl Bromide-d5.

Table 1: Diagnostic Frequency Shift Data

| Vibrational Mode | Standard EtBr ( | Deuterated EtBr ( | Shift Factor | Diagnostic Utility |

| C-H / C-D Stretch | 2975 – 2845 cm⁻¹ | 2230 – 2100 cm⁻¹ | ~1.35 | Primary Indicator. The "silent region" of the deuterated spectrum. |

| C-H / C-D Bend | 1470 – 1370 cm⁻¹ | 1100 – 1050 cm⁻¹ | ~1.35 | Secondary confirmation; often crowded in complex mixtures. |

| C-Br Stretch | 600 – 500 cm⁻¹ | 580 – 480 cm⁻¹ | < 1.10 | Minor Shift. The heavy Bromine atom minimizes the impact of the H/D mass change. |

Detailed Band Analysis[2]

1. The High-Frequency Region (4000–2000 cm⁻¹)

-

Standard (

): Dominated by strong asymmetric and symmetric C-H stretching vibrations centered at 2975 cm⁻¹. -

Deuterated (

): This region must be transparent (flat baseline). Any peaks here indicate incomplete deuteration (isotopic impurity). The new C-D stretches appear distinctly between 2100 and 2250 cm⁻¹, a region typically devoid of other organic signals (except alkynes and nitriles), making it an excellent diagnostic window.

2. The Fingerprint Region (1500–500 cm⁻¹)

-

Bending Modes: The scissoring and wagging motions of the methyl/methylene groups shift from ~1400 cm⁻¹ down to ~1050 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretch (typically 500–600 cm⁻¹) shows a much smaller shift. Since the reduced mass calculation involves the heavy Bromine atom (

), changing H to D on the attached carbon has a negligible effect on the overall oscillator mass of the C-Br system.

Visual Logic: Mechanism of Action

The following diagram illustrates the physical relationship between mass substitution and spectral output.

Figure 1: Causal pathway of the isotopic frequency shift. The doubling of hydrogen mass leads to a predictable "Red Shift" to lower wavenumbers.

Experimental Protocol: Validating Isotopic Purity

Safety Note: Ethyl bromide is a volatile alkylating agent and a suspected carcinogen.[2] All operations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, goggles).

Method: ATR-FTIR Liquid Analysis

For volatile liquids like ethyl bromide, Attenuated Total Reflectance (ATR) is superior to transmission cells due to ease of cleaning and path length consistency.

Step-by-Step Workflow

-

Instrument Setup:

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

-

Resolution: 4 cm⁻¹.

-

Scans: 16–32 scans (sufficient for neat liquids).

-

Crystal: Diamond or ZnSe ATR crystal.

-

-

Background Acquisition:

-

Clean crystal with isopropanol. Ensure it is dry.

-

Collect air background to remove

and

-

-

Sample Application:

-

Using a glass Pasteur pipette, apply 1–2 drops of Ethyl Bromide-d5 to the center of the crystal.

-

Critical: If the sample is highly volatile, use a simplified cover or cap to prevent evaporation during the scan.

-

-

Data Acquisition & Analysis:

Application in Drug Development[5]

Why is this spectral shift relevant to pharma?

1. The Deuterium Switch:

Replacing metabolic "hotspots" (C-H bonds susceptible to CYP450 oxidation) with C-D bonds strengthens the bond. The C-D bond is shorter and stronger (lower zero-point energy), making it harder to cleave. This extends the drug's half-life (

2. QC in Synthesis: When synthesizing a deuterated API (Active Pharmaceutical Ingredient) using Ethyl Bromide-d5, the IR spectrum provides a rapid "in-process control" (IPC). If the final drug product shows C-H stretches where C-D should be, the alkylation failed or the starting material was compromised.

Figure 2: Quality Control workflow for integrating deuterated ethyl bromide into drug synthesis.

References

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Bromoethane (C2H5Br). NIST Chemistry WebBook, SRD 69.[3][5] [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Definitive text on Hooke's Law and Isotopic Shifts).

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Context for the "Deuterium Switch").

Sources

Quantifying Deuterium Incorporation: A Comparative Technical Guide

Executive Summary

In the development of deuterated drugs (

This guide advocates for Quantitative NMR (qNMR) as the primary validation method for deuterium incorporation. We will compare the two dominant NMR methodologies—qH-NMR (Proton Disappearance) and qD-NMR (Deuterium Appearance) —against Mass Spectrometry, providing a self-validating protocol that ensures scientific rigor.

Part 1: The Analytical Landscape

Choosing the correct analytical method depends on the percentage of enrichment and the need for site-specificity.

Comparative Matrix: NMR vs. MS[1][2][3][4]

| Feature | qH-NMR (Proton Disappearance) | qD-NMR (Deuterium Appearance) | Mass Spectrometry (MS) |

| Primary Output | Loss of | Direct detection of | Mass-to-charge ( |

| Site-Specificity | Excellent. Resolves individual positions.[1] | Good. Resolution limited by broad peaks. | Poor. Often requires fragmentation analysis. |

| Sensitivity | High (requires standard probes). | Low (requires high conc. or cryoprobes). | Ultra-High (picomolar range). |

| Quantification | Direct (via internal standard). | Direct (via internal standard). | Indirect (requires isotopically pure standards). |

| Risk Factor | Integration errors at >95% D. | Quadrupolar broadening; Lock interference. | H/D Scrambling during ionization. |

| Best For | Routine checks; >5 mg sample. | High %D samples; confirming "silent" positions. | Low concentration metabolites; DMPK studies. |

Decision Framework

The following logic flow dictates the optimal instrument choice based on sample constraints.

Figure 1: Decision tree for selecting the analytical method based on concentration, specificity, and expected enrichment levels.

Part 2: Detailed Experimental Protocols

Method A: qH-NMR (The "Disappearance" Method)

Best for: Routine synthesis monitoring (0–95% D).

This method relies on the reduction of the proton integral at the deuterated site relative to a non-exchangeable internal reference.

1. Sample Preparation (The Self-Validating Step)

To ensure accuracy, you must use an Internal Standard (IS) or a Stable Internal Reference (SIR) .

-

SIR Strategy (Preferred): Use a proton signal on the same molecule that is chemically inert to deuteration (e.g., an aromatic ring proton while deuterating an aliphatic chain). This eliminates weighing errors.

-

IS Strategy: If the whole molecule is reactive, add a certified standard (e.g., Maleic Acid, TCNB) weighed to 0.01 mg precision.

2. Acquisition Parameters

The most common source of error in qNMR is insufficient relaxation delay (

-

Pulse Sequence: zg (standard 90° pulse).

-

Spectral Width: 20 ppm (to catch all standards).

-

Relaxation Delay (

): Must be-

Protocol: Run a quick t1ir (Inversion Recovery) experiment first. If the longest

is 2.0 s, set

-

-

Scans (

): Minimum 16 (for S/N > 250:1).

3. Processing

-

Phasing: Manual phasing is mandatory.[2] Auto-phasing often distorts baseline at the edges.

-

Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

Method B: qD-NMR (The "Appearance" Method)

Best for: Highly deuterated compounds (>98% D) or when proton signals are obscured.

This method directly observes the deuterium nucleus (

1. Hardware Configuration

-

Probe: A broadband probe (BBO/BBFO) is required.

-

The "Lock" Problem: Standard NMR spectrometers "lock" onto the deuterium signal of the solvent (e.g., CDCl

) to stabilize the field. If you are measuring deuterium in your sample, the lock channel can interfere.-

Solution: Use a protonated solvent (e.g., CHCl

or H -

Shimming: Gradient shim on the proton signal (

H) of the solvent, then switch to the deuterium channel (

-

2. Acquisition Parameters

-

Pulse Sequence: zg (tuned to

H frequency). -

Viscosity Correction: Deuterium signals are broader due to quadrupolar relaxation. Increase the number of scans (

) to resolve signals from the noise.

Part 3: Data Analysis & Calculation

The Calculation Logic

Quantification relies on comparing the "Target" (site of deuteration) to a "Reference" (stable site or internal standard).

Formula for qH-NMR (Disappearance)

We calculate the remaining hydrogen, then subtract from 100%.

- : Integral area of the peak being deuterated.

-

: Number of protons at that position (theoretical, e.g., 2 for a CH

- : Integral area of the reference peak.

- : Number of protons at the reference position.

Workflow Diagram: From Pulse to Percentage

Figure 2: Data processing workflow for calculating isotopic enrichment.

Part 4: Case Study & Validation

Scenario: Deuteration of a drug candidate at a specific methylene (-CH

Experimental Setup:

-

Target: Benzyl position of the drug.

-

Reference: Aromatic protons on the distal ring (stable).

-

Method: qH-NMR in DMSO-

.

Results:

-

Reference Integral (Aromatic, 2H): Set to 2.000.

-

Target Integral (Benzyl, 2H theoretical): Measured at 0.150.

Calculation:

-

Normalized Target =

-

Normalized Ref =

-

Ratio =

Interpretation: The reaction achieved 92.5% deuterium incorporation.[1] The remaining 7.5% is protium (

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6][7] Link

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

-

Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD).Link

-

Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry.[9] Elsevier. (Standard Text for Pulse Sequences).

-

UIUC NMR Lab. (2016). Deuterium H-NMR Protocols.[6][2][7] University of Illinois. Link

Sources

- 1. reddit.com [reddit.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. quora.com [quora.com]

- 4. emerypharma.com [emerypharma.com]

- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Isotopic Purity Analysis: A Comparative Study of GC-MS for Deuterated Ethyl Bromide

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isotopic Purity in Modern Science

In the realms of pharmaceutical development, metabolic research, and environmental analysis, the use of isotopically labeled compounds is indispensable. Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a powerful tool. In drug discovery, selective deuteration of a molecule can alter its metabolic fate, potentially enhancing its pharmacokinetic profile and reducing toxic metabolites.[1][2][3] Furthermore, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, enabling precise and accurate measurements in complex matrices.

The efficacy and reliability of these applications, however, hinge on a critical parameter: the isotopic purity of the labeled compound. Even minor deviations in the intended isotopic enrichment can significantly impact experimental outcomes and regulatory compliance. Therefore, robust analytical methodologies are paramount to verify the isotopic purity of these critical reagents.